molecular formula C16H26N2O2 B5169158 N-(1-adamantylmethyl)-4-morpholinecarboxamide

N-(1-adamantylmethyl)-4-morpholinecarboxamide

Cat. No. B5169158
M. Wt: 278.39 g/mol
InChI Key: RWLHGIAPIASYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-4-morpholinecarboxamide, commonly known as ADMC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. ADMC is a morpholine-based compound that belongs to the class of adamantane derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of ADMC is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory process. ADMC has also been found to activate the opioid receptors, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects
ADMC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory process. ADMC has also been found to inhibit the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ADMC has also been found to activate the opioid receptors, which may contribute to its antinociceptive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ADMC in lab experiments is its potent antinociceptive and anti-inflammatory properties. This makes it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. Another advantage of using ADMC is its relatively simple synthesis method, which makes it easy to produce on a large scale. However, one of the limitations of using ADMC in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the use of ADMC in scientific research. One area of research could be the development of novel analgesic and anti-inflammatory drugs based on ADMC. Another area of research could be the development of ADMC-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of ADMC and its potential toxicity, which may help to guide its future use in scientific research.

Synthesis Methods

The synthesis of ADMC involves the reaction of 1-adamantylmethylamine with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with morpholine to obtain ADMC. The synthesis method of ADMC is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

ADMC has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. ADMC has also been found to exhibit anticancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(1-adamantylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15(18-1-3-20-4-2-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLHGIAPIASYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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